5-(4-Isopropylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Isopropylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C15H18O2 and a molecular weight of 230.31 g/mol . It is a cyclic diketone with a cyclohexane ring substituted by an isopropylphenyl group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-Isopropylphenyl)cyclohexane-1,3-dione can be synthesized through the condensation of isobutylideneacetone with ethyl malonate . The reaction involves the formation of a cyclic intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted phenyl or cyclohexane derivatives.
Scientific Research Applications
5-(4-Isopropylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antiproliferative effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, similar compounds inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-(4-Isopropylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)11-3-5-12(6-4-11)13-7-14(16)9-15(17)8-13/h3-6,10,13H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOADDHUHXTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589795 | |
Record name | 5-[4-(Propan-2-yl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27463-47-4 | |
Record name | 5-[4-(1-Methylethyl)phenyl]-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27463-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Propan-2-yl)phenyl]cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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